synthesis and characterization of 3-Chloro-2-(trifluoromethyl)pyridin-4-amine
synthesis and characterization of 3-Chloro-2-(trifluoromethyl)pyridin-4-amine
An In-depth Technical Guide to the Synthesis and Characterization of 3-Chloro-2-(trifluoromethyl)pyridin-4-amine
Abstract
3-Chloro-2-(trifluoromethyl)pyridin-4-amine is a highly functionalized pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. The strategic placement of a chloro group, a trifluoromethyl group, and an amine on the pyridine core makes it a versatile building block for the synthesis of complex molecular architectures with desirable biological activities. The trifluoromethyl moiety, in particular, is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides a comprehensive overview of a representative synthetic pathway to this valuable intermediate, details rigorous characterization methodologies, and offers insights into the scientific rationale behind the procedural choices, tailored for researchers and professionals in chemical and drug development.
Introduction and Strategic Importance
The synthesis of fluorinated heterocyclic compounds is a cornerstone of modern medicinal and agricultural chemistry.[3] Among these, trifluoromethyl-substituted pyridines (TFMPs) are a privileged class of structures found in numerous commercial products.[3][4] The target molecule, 3-Chloro-2-(trifluoromethyl)pyridin-4-amine, combines three key pharmacophoric elements:
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Pyridine Ring: A bioisostere of a phenyl ring with an improved physicochemical profile, including enhanced solubility.
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Trifluoromethyl Group (-CF₃): A powerful electron-withdrawing group that can modulate the pKa of nearby functionalities, increase metabolic stability by blocking oxidative sites, and improve membrane permeability.[2]
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Chloro and Amino Groups: These substituents provide reactive handles for further chemical elaboration, enabling the construction of diverse compound libraries through nucleophilic substitution, cross-coupling reactions, and amide bond formations.
This guide details a logical and robust approach to the synthesis and validation of this key intermediate, empowering researchers to confidently produce and utilize it in their discovery programs.
Synthesis Methodology: A Multi-step Approach
The synthesis of 3-Chloro-2-(trifluoromethyl)pyridin-4-amine can be approached from various precursors. A common and effective strategy involves the construction of the substituted pyridine ring followed by functional group interconversion. The pathway outlined below proceeds from a commercially available dichloropyridine precursor, involving a key amination step.
Overall Synthetic Scheme
Caption: A representative synthetic route to the target compound.
Step 1: Selective Amination via Nucleophilic Aromatic Substitution (SₙAr)
The core of this synthesis is the selective displacement of one of the chlorine atoms on the starting material, 2,3-dichloro-4-(trifluoromethyl)pyridine, with an amino group.
Causality and Experimental Rationale:
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Regioselectivity: The position of amination (C4 vs. C2) is directed by the powerful electron-withdrawing effect of the adjacent trifluoromethyl group and the pyridine nitrogen. The C4 position is highly activated towards nucleophilic attack, making the displacement of the C4-chloro substituent more favorable than the C2-chloro substituent.
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Reaction Conditions: Nucleophilic aromatic substitution on electron-deficient rings like dichloropyridines often requires forcing conditions. The use of a sealed autoclave allows the reaction to be performed at elevated temperatures (e.g., 150-180°C) and pressures, significantly increasing the reaction rate.[1][5]
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Reagent: Aqueous ammonia serves as both the nucleophile and, in excess, the solvent. Using a concentrated aqueous solution is a practical and common industrial method.[1][6]
Detailed Experimental Protocol
This protocol is adapted from established procedures for the amination of similar chloro-trifluoromethyl-pyridines.[1][5]
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Reactor Charging: In a high-pressure stainless-steel autoclave (e.g., 200 mL capacity), charge 2,3-dichloro-4-(trifluoromethyl)pyridine (e.g., 10.0 g, 0.046 mol) and 28% aqueous ammonia (e.g., 100 mL).
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Reaction Execution: Seal the autoclave securely. Begin stirring and heat the mixture to 180°C. The internal pressure will rise significantly (monitor according to equipment specifications). Maintain this temperature for 10-15 hours.
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Cooldown and Work-up: After the reaction period, cool the autoclave to room temperature. Vent any residual pressure safely.
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Product Isolation: Transfer the reaction mixture to a separation funnel. Extract the aqueous phase with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 75 mL).
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Purification: Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
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Final Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to afford 3-Chloro-2-(trifluoromethyl)pyridin-4-amine as a solid.
Physicochemical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and physical methods provides a self-validating system of analysis.
Summary of Key Properties
| Property | Value | Source |
| CAS Number | 175277-67-5 (Isomer) | |
| Molecular Formula | C₆H₄ClF₃N₂ | |
| Molecular Weight | 196.56 g/mol | [7] |
| Appearance | White to off-white solid/crystals | [8] |
| Melting Point | 53-57 °C (Isomer data) | [7] |
Note: Data for the exact isomer may vary slightly; data from closely related isomers is provided for reference.
Characterization Workflow
Caption: A standard workflow for the analytical characterization.
Expected Spectroscopic Data
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¹H NMR (Proton NMR):
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The spectrum is expected to be relatively simple, showing two doublets in the aromatic region corresponding to the two protons on the pyridine ring.
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A broad singlet corresponding to the two protons of the primary amine (-NH₂) will also be present. Its chemical shift can be variable and concentration-dependent.
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-
¹³C NMR (Carbon NMR):
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Six distinct carbon signals are expected.
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The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.
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The other carbons will show signals at chemical shifts characteristic of a substituted pyridine ring.
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-
¹⁹F NMR (Fluorine NMR):
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This is a highly diagnostic technique for fluorinated compounds.
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A sharp singlet is expected for the -CF₃ group, as there are no neighboring fluorine or hydrogen atoms to cause splitting.
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Mass Spectrometry (MS):
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Expected Molecular Ion: The mass spectrum should show a molecular ion peak (M⁺) at m/z 196. The presence of a chlorine atom will result in a characteristic isotopic pattern, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak.[9]
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Predicted Adducts: High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Predicted adducts include [M+H]⁺ at m/z 197.00879 and [M+Na]⁺ at m/z 218.99073.[10]
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Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 3-Chloro-2-(trifluoromethyl)pyridin-4-amine and its precursors.
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Hazard Classifications: This compound and its isomers are generally classified as acutely toxic if swallowed, and may cause skin, eye, and respiratory irritation.[7][11][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This guide provides a technically grounded framework for the . The described synthetic route, centered on a high-pressure amination, is a robust method for accessing this valuable intermediate. The detailed characterization workflow ensures the production of material with confirmed identity and high purity, suitable for demanding applications in drug discovery and agrochemical development. By understanding the rationale behind the synthetic steps and analytical methods, researchers are well-equipped to incorporate this versatile building block into their research programs.
References
-
3-Amino-2-chloro-6-(trifluoromethyl)pyridine Properties . U.S. Environmental Protection Agency (EPA). [Link]
- CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method.
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . Journal of Pesticide Science via PMC. [Link]
-
3-chloro-4-(trifluoromethyl)pyridin-2-amine . PubChemLite. [Link]
-
CAS No : 1227513-97-4 | Product Name : 3-Chloro-4-(trifluoromethyl)pyridin-2-amine . Pharmaffiliates. [Link]
-
Method for preparing 2-amino-3-chloro-5-trifluoromethylpyridine . Eureka | Patsnap. [Link]
-
Synthesis of 3‐amino‐6‐trifluoromethyl pyrazolo[3,4‐b]pyridines 11 to 13 . ResearchGate. [Link]
-
3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine . PubChem. [Link]
-
3-Amino-2-chloro-4-(trifluoromethyl)pyridine, 97%, Thermo Scientific Chemicals . Fisher Scientific. [Link]
- Preparation of \trifluoromethyl\pyridines - European Patent Office - EP 0110690 A1.
-
3-Amino-2-chloropyridine . NIST WebBook. [Link]
- EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine.
-
Application of the intramolecular vinylogous Morita-Baylis-Hillman reaction toward the synthesis of the spinosyn A tricyclic nucleus . PubMed. [Link]
-
Trifluoromethylpyridine: Its chemistry and applications . Research Outreach. [Link]
-
Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]- radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR . ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 6. Method for preparing 2-amino-3-chloro-5-trifluoromethylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 7. 3-Amino-2-chloro-4-(trifluoromethyl)pyridine 97 166770-70-3 [sigmaaldrich.com]
- 8. 3-Amino-2-chloro-4-(trifluoromethyl)pyridine, 97% [cymitquimica.com]
- 9. 3-Amino-2-chloropyridine [webbook.nist.gov]
- 10. PubChemLite - 3-chloro-4-(trifluoromethyl)pyridin-2-amine (C6H4ClF3N2) [pubchemlite.lcsb.uni.lu]
- 11. 3-Amino-2-chloro-4-(trifluoromethyl)pyridine, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 12. 3-Amino-2-chloro-4-(trifluoromethyl)pyridine, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
